REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:8][CH2:9][CH2:10][CH3:11])[S:6]Cl)[CH2:2][CH2:3][CH3:4].[CH3:12][NH:13][C:14](=[O:27])[O:15][C:16]1[C:24]2[O:23][C:22]([CH3:26])([CH3:25])[CH2:21][C:20]=2[CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C.O>CCCCCC.C(N(CC)CC)C.S(=O)=O>[CH2:1]([N:5]([CH2:8][CH2:9][CH2:10][CH3:11])[S:6][CH2:12][NH:13][C:14](=[O:27])[O:15][C:16]1[C:24]2[O:23][C:22]([CH3:25])([CH3:26])[CH2:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH3:4] |f:5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.077 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(SCl)CCCC
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
triethylamine sulfur dioxide
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC.S(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
11 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
from 24.5° to 26° C.
|
Type
|
CUSTOM
|
Details
|
gradually rose to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
was raised further
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of solid
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |